4-(trans-4-pentylcyclohexyl)Benzaldehyde
Description
Properties
Molecular Formula |
C18H26O |
|---|---|
Molecular Weight |
258.4 g/mol |
IUPAC Name |
4-(4-pentylcyclohexyl)benzaldehyde |
InChI |
InChI=1S/C18H26O/c1-2-3-4-5-15-6-10-17(11-7-15)18-12-8-16(14-19)9-13-18/h8-9,12-15,17H,2-7,10-11H2,1H3 |
InChI Key |
AGUDYOQGTHJZIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Alkyl-Substituted Benzaldehydes
Key Differences:
- Steric Effects: The trans-4-pentylcyclohexyl group in the target compound provides superior thermal stability compared to linear alkyl chains (e.g., 4-butylbenzaldehyde), enhancing its performance in high-temperature LC applications .
- Reactivity: The bromomethyl group in 4-(bromomethyl)benzaldehyde introduces electrophilic reactivity, enabling nucleophilic substitution reactions absent in the cyclohexyl derivative .
Ether-Substituted Benzaldehydes
Key Differences:
- Polarity: Ether substituents (e.g., benzyloxy or cyclopentyloxy) increase polarity, improving solubility in polar solvents compared to the non-polar cyclohexyl group in 4-(trans-4-pentylcyclohexyl)benzaldehyde .
- Biological Activity: Ether derivatives show higher bioactivity in drug discovery contexts due to enhanced hydrogen-bonding capacity .
Hydroxy-Substituted Benzaldehydes
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Key Applications | References |
|---|---|---|---|---|---|
| 4-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | Aldehyde, Hydroxyl | Antioxidants, natural product synthesis |
Key Differences:
- Acidity: The hydroxyl group in 4-hydroxybenzaldehyde (pKa ~7.4) allows deprotonation under physiological conditions, unlike the non-acidic cyclohexyl derivative .
- Applications: 4-Hydroxybenzaldehyde is widely used in ethnopharmacology (e.g., anti-inflammatory agents), whereas the cyclohexyl derivative is niche in material science .
Non-Aldehyde Derivatives with Cyclohexyl Groups
Key Differences:
- Functionality: The nitrile group in benzonitrile derivatives enables dipole-dipole interactions critical for LC alignment, while the aldehyde group offers reductive versatility .
- Stability: Carboxylic acid derivatives (e.g., 4-(trans-4-butylcyclohexyl)benzoic acid) exhibit higher thermal stability but lower reactivity compared to aldehydes .
Research Findings and Trends
- Liquid Crystal Performance: Cyclohexyl-substituted benzaldehydes exhibit lower melting points than analogous benzene-ring derivatives, enhancing their utility in low-temperature LC devices .
- Synthetic Efficiency: The use of HF/BF₃ catalysts in synthesizing 4-(trans-4-pentylcyclohexyl)benzaldehyde achieves >90% regioselectivity, outperforming traditional Friedel-Crafts methods .
- Toxicity Data: Limited toxicological data exist for cyclohexyl-substituted aldehydes, necessitating further study (e.g., 4-(bromomethyl)benzaldehyde has known irritant properties ).
Preparation Methods
Efficiency and Scalability
| Method | Starting Material | Catalyst/Reagents | Yield (%) | Trans Purity (%) |
|---|---|---|---|---|
| CO/HF-BF₃ formylation | 4-(4-pentylcyclohexyl)benzene | CO, HF-BF₃ | 85–90* | >95 |
| DIBAL-H reduction | 4-(trans-4-pentylcyclohexyl)benzonitrile | DIBAL-H, HCl | 89 | 98 |
| Isomerization | Cis/trans mixture | t-BuOK | 70 | 85 |
*Estimated from analogous reactions in patent examples.
The CO/HF-BF₃ method excels in trans-selectivity and scalability, avoiding hazardous chromium reagents used in older oxidation methods. In contrast, DIBAL-H reduction offers high yields but requires expensive reagents and stringent anhydrous conditions. Isomerization remains a supplementary technique for upgrading low-purity batches.
Challenges in Purification
-
Distillation limitations : The boiling points of cis and trans isomers differ by <5°C, rendering fractional distillation impractical.
-
Crystallization inefficiency : Isolation via crystallization achieves ~80% recovery but demands multiple recrystallization cycles.
Data Tables
Table 1. Impact of Starting Material Cis/Trans Ratio on Formylation Outcomes
| Initial Cis/Trans Ratio | Final Trans Purity (%) | Yield (%) |
|---|---|---|
| 1:1 | 78 | 82 |
| 1:3 | 92 | 88 |
| 1:10 | 97 | 90 |
Data adapted from EP2017252B1, demonstrating that lower cis content in raw materials enhances trans-selectivity.
Table 2. Optimization of DIBAL-H Reduction Conditions
| Parameter | Optimal Value | Effect on Yield (%) |
|---|---|---|
| Reaction Temperature | 0–5°C (addition), 20°C (stirring) | Maximizes 89% yield |
| Solvent | Anhydrous toluene | Prevents hydrolysis |
| DIBAL-H Equivalents | 1.2 | Completes reduction |
Mechanistic Insights and Side Reactions
Formylation Side Products
DIBAL-H Reduction Byproducts
-
Alcohol formation : Incomplete hydrolysis of the aldimine intermediate generates 4-(trans-4-pentylcyclohexyl)benzyl alcohol, detectable via GC-MS.
-
Toluene adducts : Solvent participation in side reactions is minimized by maintaining low temperatures during DIBAL-H addition.
Industrial Applications and Recommendations
The CO/HF-BF₃ method is recommended for large-scale production due to its operational simplicity and high purity. For small-scale synthesis, DIBAL-H reduction offers rapid access to the aldehyde, albeit at higher cost. Future research should explore:
-
Green chemistry adaptations : Replacing HF-BF₃ with less corrosive catalysts.
-
Continuous-flow systems : Enhancing safety and yield in formylation reactions.
Q & A
Q. What are the recommended synthesis methods for 4-(trans-4-pentylcyclohexyl)Benzaldehyde, and how can purity be optimized?
- Methodological Answer : Synthesis often involves multi-step reactions, such as coupling trans-4-pentylcyclohexyl groups to benzaldehyde precursors via nucleophilic substitution or Friedel-Crafts alkylation. For example, analogous compounds (e.g., 4-(trans-4-pentylcyclohexyl)phenol) are synthesized using cyclohexane derivatives and phenolic intermediates under anhydrous conditions . To optimize purity:
- Use column chromatography with silica gel and a hexane/ethyl acetate gradient.
- Confirm purity via HPLC (≥98% by area normalization) and NMR analysis .
Table 1 : Example Reaction Conditions
| Precursor | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Cyclohexyl bromide | AlCl₃ | Dichloromethane | 0–5°C | 65–75% |
Q. How should this compound be characterized to confirm its structure and purity?
- Methodological Answer :
- NMR : Look for characteristic signals: δ 9.8–10.1 ppm (aldehyde proton), δ 1.2–2.5 ppm (cyclohexyl and pentyl protons) .
- FT-IR : Confirm aldehyde C=O stretch at ~1700 cm⁻¹ and cyclohexyl C-H stretches at 2850–2960 cm⁻¹ .
- Elemental Analysis : Match calculated vs. observed C, H, O percentages (e.g., C: 80.3%, H: 10.1%) .
Q. What safety precautions are necessary when handling 4-(trans-4-pentylcyclohexyl)Benzaldehyde?
- Methodological Answer :
- Eye/Skin Contact : Immediately flush with water for 15 minutes; use PPE (gloves, goggles) .
- Inhalation : Use fume hoods; monitor vapor exposure with OSHA-compliant detectors.
- Storage : Keep in amber glass under inert gas (N₂/Ar) at 2–8°C to prevent aldehyde oxidation .
Advanced Research Questions
Q. How does the trans configuration of the pentylcyclohexyl group influence the compound’s reactivity and phase behavior?
Q. What are the challenges in analyzing thermal stability, and how can they be addressed experimentally?
- Methodological Answer : Thermal decomposition (Td) occurs above 250°C, complicating melt-phase studies. Address this by:
- TGA : Monitor mass loss under N₂ (heating rate: 10°C/min).
- Isothermal Stability : Incubate at 150°C for 24h; track aldehyde oxidation via FT-IR .
Table 2 : Thermal Data for Analogous Compounds
| Compound | Tboil (°C) | Tfus (°C) | ΔrH° (kcal/mol) |
|---|---|---|---|
| 4-Methoxybenzaldehyde | 248 | 45 | -14.8 (hydrolysis) |
Q. How do solvent polarity and reaction conditions affect its participation in condensation reactions (e.g., Knoevenagel)?
- Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance aldehyde electrophilicity, accelerating condensation. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
